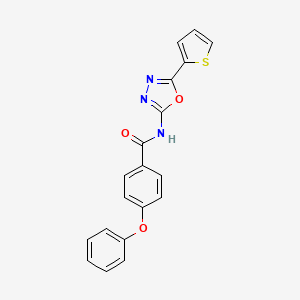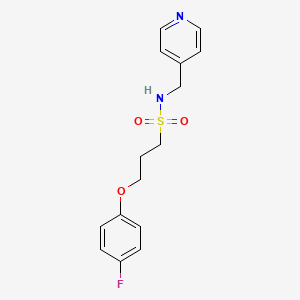
(1R,2S)-2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,2S)-2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride, more commonly referred to as 2-Chlorophenylcyclopropan-1-amine hydrochloride, is an organic compound with a molecular formula of C9H10Cl2N. This compound is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a substrate in enzyme-catalyzed reactions, and as a ligand in protein-ligand binding studies.
Scientific Research Applications
Key Building Block in Drug Synthesis
This compound is a vital building block in the synthesis of several pharmaceutical agents. For instance, it plays a crucial role in creating the anti-thrombotic agent ticagrelor, a medication used to reduce the risk of stroke or heart attack. Biocatalytic approaches, including the use of ketoreductase, amidase, or lipase, have been explored to synthesize this compound with high enantiomeric excess (ee) (Hugentobler et al., 2016). Similarly, it is a precursor for synthesis through hydrolytic resolution processes in developing other pharmaceutical compounds (Wang et al., 2019).
In Organic Synthesis
The compound is used in organic synthesis processes. It is a key reactant in processes like dimethylzinc-mediated additions of alkenylzirconocenes to aldimines, demonstrating its versatility in creating diverse organic structures (Wipf et al., 2003).
In Asymmetric Synthesis
Asymmetric synthesis of various pharmaceutical agents involves this compound. An example includes its use in the synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections, where it achieves high diastereo facial selectivity (Boggs et al., 2007).
Biocatalytic Asymmetric Synthesis
This compound's biocatalytic asymmetric synthesis is pivotal for producing key chiral intermediates in drug development. For instance, it's used in the synthesis of hepatitis C virus (HCV) inhibitors, highlighting its significance in antiviral medication production (Zhu et al., 2018).
In Structural and Mechanistic Studies
The compound is instrumental in structural and mechanistic studies in organic chemistry. It aids in understanding the kinetics and mechanisms of various reactions, which is crucial for designing more efficient synthetic processes (Castro et al., 2001).
properties
IUPAC Name |
(1R,2S)-2-(2-chlorophenyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-8-4-2-1-3-6(8)7-5-9(7)11;/h1-4,7,9H,5,11H2;1H/t7-,9+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEADQUZTMDKYMY-DKXTVVGFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=CC=C2Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

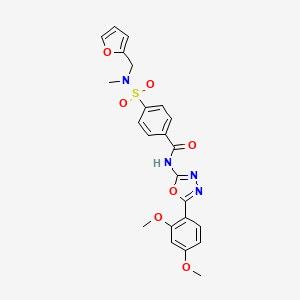
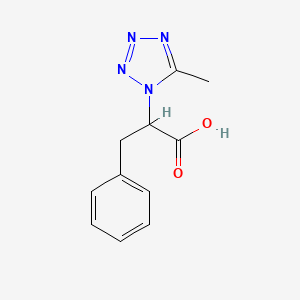
![2-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid hydrochloride](/img/structure/B2380231.png)
![3,4,5-trimethoxy-N-(2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)-5-(4-phenylpiperazine-1-carbonyl)phenyl)benzamide](/img/structure/B2380232.png)
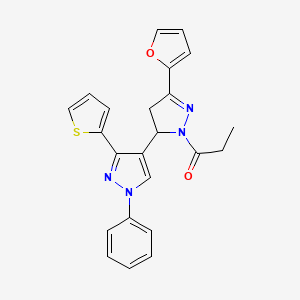
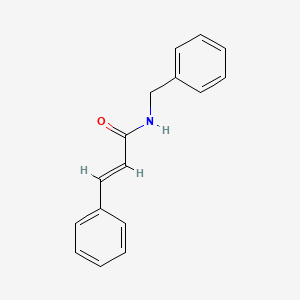
![4-[Cyano(hydroxy)methyl]benzonitrile](/img/structure/B2380239.png)
![7-[(E)-but-2-enyl]-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione](/img/structure/B2380240.png)
![[cis-3-Methoxycyclobutyl]methanamine hydrochloride](/img/structure/B2380242.png)
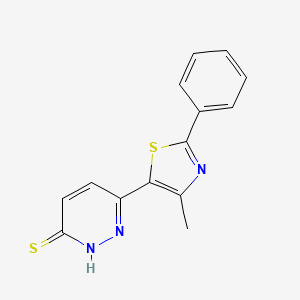
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide](/img/structure/B2380245.png)
